molecular formula C18H27NO3 B5799794 N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide

N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide

Cat. No. B5799794
M. Wt: 305.4 g/mol
InChI Key: IRNXROAMNDPMJS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide, also known as DCEAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DCEAA belongs to the family of N-acylarylhydrazones, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide acts by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. In a study conducted by Al-Majed et al., N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide was found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in rats. The study also showed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a protective effect against oxidative stress-induced tissue damage in rats. Another study conducted by Al-Tamimi et al. found that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a significant effect on the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in mice.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a good yield. N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has also been found to exhibit potent biological activities, making it a promising compound for drug development. However, there are also some limitations to using N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide in lab experiments. The mechanism of action of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide is not fully understood, which makes it difficult to predict its effects on different biological systems. Additionally, N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy.

Future Directions

For research on N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide could focus on elucidating its mechanism of action, identifying new therapeutic targets, and determining its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide involves the reaction between cyclohexanone and 3,4-diethoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then acylated with acetic anhydride to form N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide. This method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In a study conducted by Al-Majed et al., N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide was found to have a significant antinociceptive effect in mice. The study also showed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a dose-dependent anti-inflammatory effect in rats. Another study conducted by Al-Tamimi et al. found that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a potent anticonvulsant effect in mice.

properties

IUPAC Name

N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-3-21-16-11-10-14(12-17(16)22-4-2)13-18(20)19-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNXROAMNDPMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide

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